molecular formula C19H14F2N6O2S B2521698 N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-36-1

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2521698
CAS No.: 863500-36-1
M. Wt: 428.42
InChI Key: ZXWDNNKVWDZTRQ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,3]triazolo[4,5-d]pyrimidine core. This scaffold is characterized by a fused triazole and pyrimidine ring system, which is substituted at the 3-position with a 4-methoxyphenyl group and at the 7-position with a thioacetamide linker. The acetamide moiety is further functionalized with a 2,4-difluorophenyl group.

The presence of fluorine atoms (electron-withdrawing) and methoxy groups (electron-donating) introduces electronic and steric variability, which may modulate binding affinity to biological targets. The thioether linkage (C-S-C) enhances metabolic stability compared to oxygen analogs, as observed in structurally related compounds .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N6O2S/c1-29-13-5-3-12(4-6-13)27-18-17(25-26-27)19(23-10-22-18)30-9-16(28)24-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWDNNKVWDZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential pharmacological applications. The structural features of this compound suggest that it may exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The compound can be represented as follows:

N 2 4 difluorophenyl 2 3 4 methoxyphenyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide\text{N 2 4 difluorophenyl 2 3 4 methoxyphenyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl thio acetamide}

This structure incorporates a difluorophenyl moiety and a triazolopyrimidine scaffold, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing the triazole and pyrimidine moieties often display significant antimicrobial , anticancer , and anti-inflammatory properties. This section summarizes the biological activities associated with this compound.

Antimicrobial Activity

  • Mechanism of Action : The compound's structure suggests potential inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.
  • In Vitro Studies : Preliminary studies have shown that derivatives of triazole compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
    • Compounds similar to this structure have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

  • Cell Line Studies : The compound has been evaluated against various cancer cell lines. Triazole derivatives have shown promising results in inhibiting the growth of human breast cancer (MCF-7) cells:
    • Some derivatives exhibited cytotoxicity comparable to or greater than standard chemotherapeutic agents like cisplatin .
  • Mechanisms : The anticancer effects may be attributed to the ability of the triazole ring to interact with cellular targets involved in proliferation and apoptosis.

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

StudyCompoundActivityObservations
Triazole derivativeAntibacterialMIC values < 8 μg/mL against multiple bacterial strains
Triazole-thioneAnticancerSignificant cytotoxicity against MCF-7 cells
Triazolo-pyrimidineAntimicrobialEffective against resistant strains

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Triazole Ring : Contributes to antimicrobial properties.
  • Pyrimidine Core : Enhances anticancer activity through interaction with DNA.
  • Difluorophenyl Group : May improve lipophilicity and cellular uptake.

Scientific Research Applications

Physical Properties

While specific physical properties such as density and boiling point are not available, the compound's structural features suggest significant reactivity and potential for various applications.

Medicinal Chemistry

N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has been investigated for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Studies have indicated that triazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The modification of the triazole structure can lead to enhanced anti-cancer activity .
CompoundCell LineIC50 (μM)
47eT47D43.4
47fHCT-1166.2

Antimicrobial Properties

The compound's structural characteristics may contribute to its antimicrobial properties. Similar triazole compounds have been evaluated for their effectiveness against bacterial strains and fungi, suggesting that this compound could be a candidate for further studies in this area .

Enzyme Inhibition Studies

The presence of the triazole moiety is significant in medicinal chemistry as it is known to enhance the interaction with various biological targets. Research indicates that this compound may inhibit specific enzymes related to disease pathways, potentially leading to therapeutic applications .

Material Science

Due to its unique chemical structure and reactivity, this compound can serve as a building block in the synthesis of more complex materials. Its application in developing advanced materials with unique properties is an area of ongoing research.

Case Study 1: Anti-Cancer Activity

In a study focused on triazole derivatives, this compound was synthesized and tested against various cancer cell lines. The results indicated promising cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications.

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of similar triazole compounds against a range of bacterial strains. The findings suggested that modifications to the triazole core could enhance biological activity, indicating that this compound might also exhibit similar properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Potential Applications Key Differences
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 3-(4-Methoxyphenyl), 7-(thioacetamide-2,4-difluorophenyl) ~436.4 (estimated) Kinase inhibition, antineoplastic (inferred) Unique 4-methoxyphenyl and 2,4-difluorophenyl substituents
N-(4-Acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide [1,2,3]Triazolo[4,5-d]pyrimidine 3-(4-Fluorophenyl), 7-(thioacetamide-4-acetylphenyl) 422.4 Not explicitly stated 4-Fluorophenyl vs. 4-methoxyphenyl; acetyl vs. difluorophenyl
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide [1,2,4]Triazolo[4,3-c]pyrimidine 5-(4-Fluorophenylamino), 7-methyl, 3-oxo 420.448 Unreported in evidence Different core (triazolo[4,3-c] vs. [4,5-d]), oxo group at position 3
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) [1,2,4]Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide 325.3 Herbicide Sulfonamide linker; agricultural vs. therapeutic use
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 3-Chloro-4-fluorophenyl, pyridinyl 418.9 Not specified Non-fused triazole core; pyridine substituent

Key Findings

Core Structure Impact: The [1,2,3]triazolo[4,5-d]pyrimidine core in the target compound and ’s analog allows for planar stacking interactions with enzyme active sites, critical for kinase inhibition . In contrast, non-fused triazole derivatives (e.g., ) lack this rigidity, reducing target affinity. Flumetsulam’s [1,2,4]triazolo[1,5-a]pyrimidine core is optimized for herbicidal activity via acetolactate synthase inhibition, highlighting scaffold versatility .

Substituent Effects :

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance solubility and hydrogen bonding compared to the 4-fluorophenyl group in ’s analog .
  • Halogenation : The 2,4-difluorophenyl moiety in the target compound vs. 3-chloro-4-fluorophenyl in ’s compound influences steric bulk and lipophilicity, impacting membrane permeability .

Linker Modifications: Thioacetamide linkers (target compound and ) improve metabolic stability over oxygen-based analogs, as sulfur resists oxidative degradation .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under controlled temperatures (e.g., 60–80°C) using DMF or dichloromethane as solvents .
  • Step 2 : Introduction of the thioacetamide moiety via nucleophilic substitution, often employing thioglycolic acid derivatives and coupling agents like EDCI .
  • Key intermediates : 3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine and N-(2,4-difluorophenyl)-2-mercaptoacetamide .
  • Monitoring : Reaction progress is tracked using TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. For example, ¹⁹F NMR identifies electronic effects of fluorine atoms .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry predict binding affinity to biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) models interactions with target proteins (e.g., kinases), prioritizing residues like Asp/Glu for hydrogen bonding .
  • Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100+ ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .
  • QSAR models correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Structural analysis : X-ray crystallography (e.g., ) confirms target engagement and binding poses .
  • Batch consistency : Verify compound purity (>95% via HPLC) and stability (e.g., under varying pH/temperature) .

Q. How to optimize reaction conditions for scalable synthesis?

  • Variables : Solvent (DMF vs. acetonitrile), temperature (room temp. vs. reflux), and catalyst (TMSOTf vs. BF₃·Et₂O) .
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal parameters (e.g., 72% yield at 70°C in DMF) .
  • Green chemistry : Replace toxic solvents with cyclopentyl methyl ether (CPME) .

Q. What methods elucidate metabolic stability and degradation pathways?

  • In vitro metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS to identify phase I/II metabolites .
  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H₂O₂) to assess stability .

Structural and Mechanistic Questions

Q. How do substituents influence bioactivity?

  • Methoxyphenyl : Enhances lipophilicity (logP ↑) and membrane permeability, critical for cellular uptake .
  • Difluorophenyl : Electron-withdrawing effects stabilize interactions with target proteins (e.g., hydrogen bonding with kinases) .
  • Thioacetamide : Modulates redox activity and thiol-disulfide exchange in biological systems .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding .
  • Photoaffinity labeling : Incorporates a photoreactive group (e.g., diazirine) to crosslink the compound to its target .

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